Brillant Orange

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

25188-23-2 |

|---|---|

Molecular Formula |

C33H24N6O9S2 |

Molecular Weight |

712.7 g/mol |

IUPAC Name |

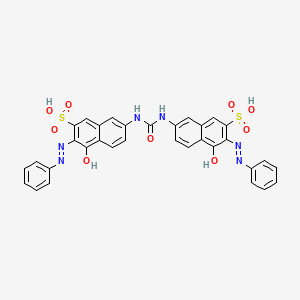

4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonaphthalen-2-yl)carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C33H24N6O9S2/c40-31-25-13-11-23(15-19(25)17-27(49(43,44)45)29(31)38-36-21-7-3-1-4-8-21)34-33(42)35-24-12-14-26-20(16-24)18-28(50(46,47)48)30(32(26)41)39-37-22-9-5-2-6-10-22/h1-18,40-41H,(H2,34,35,42)(H,43,44,45)(H,46,47,48) |

InChI Key |

XKNUVBQTZXGYHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Brilliant Orange dye chemical structure and properties

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and analysis of the azo dye Brilliant Orange H (also known as Acid Orange 17).

Chemical Structure and Properties

Brilliant Orange H is a synthetic azo dye with the chemical formula C₁₈H₁₅N₂NaO₄S.[1][2] Its structure features a substituted azobenzene (B91143) backbone, which is characteristic of azo dyes and is responsible for its color. The presence of a sulfonic acid group confers water solubility.

Table 1: Chemical Identifiers of Brilliant Orange H

| Identifier | Value |

| CAS Number | 52749-23-2[1][2] |

| IUPAC Name | sodium;5-[(2,3-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate[1] |

| Molecular Formula | C₁₈H₁₅N₂NaO₄S[1][2] |

| SMILES | CC1=CC(=CC(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.[Na+][1] |

| InChI Key | LZGQLYPCTLDNCI-UHFFFAOYSA-M[1] |

Table 2: Physicochemical Properties of Brilliant Orange H

| Property | Value | Source |

| Molecular Weight | 378.4 g/mol | [1][2] |

| Appearance | Orange powder | [3] |

| Melting Point | >250°C (for a similar azo dye, Brilliant Yellow) | [3] |

| Boiling Point | Not available | |

| Solubility | Soluble in water | [3] |

| Purity | Typically ~95% | [1] |

Synthesis of Brilliant Orange H

The synthesis of Brilliant Orange H is achieved through a two-step process involving diazotization followed by azo coupling.[1]

Caption: Figure 1: Synthesis Workflow for Brilliant Orange H.

Experimental Protocol: Synthesis of Brilliant Orange H

This protocol is adapted from the synthesis of a structurally similar azo dye, Orange II.[1]

Materials:

-

2,4-Dimethylaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

6-Hydroxynaphthalene-2-sulfonic acid

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled water

Part A: Diazotization of 2,4-Dimethylaniline

-

Dissolve 2,4-Dimethylaniline in a solution of concentrated hydrochloric acid and water at 0-5°C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the amine solution while maintaining the temperature between 0 and 5°C with constant stirring.

-

The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Part B: Azo Coupling

-

In a separate beaker, dissolve 6-Hydroxynaphthalene-2-sulfonic acid in a cold aqueous solution of sodium hydroxide.

-

Slowly add the cold diazonium salt solution from Part A to the alkaline solution of the coupling component with vigorous stirring. The temperature should be maintained below 10°C.

-

A colored precipitate of Brilliant Orange H will form.

-

Continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

-

The dye is then isolated by filtration, washed with a small amount of cold water, and dried.

Spectroscopic and Photochemical Properties

The color of Brilliant Orange H arises from the extended π-electron system of the molecule, which absorbs light in the visible region.

Table 3: Spectroscopic Properties of Brilliant Orange H

| Property | Description |

| UV-Visible Spectroscopy (λmax) | The wavelength of maximum absorbance (λmax) in the visible spectrum is a key characteristic. For azo dyes, this is typically in the 400-500 nm range. The exact λmax for Brilliant Orange H would be determined experimentally. |

| Molar Absorptivity (ε) | A measure of how strongly the dye absorbs light at a specific wavelength. It can be determined using the Beer-Lambert law. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Used to identify key functional groups, such as the N=N azo linkage, O-H, S=O, and C-N bonds.[1] |

Experimental Protocol: UV-Visible Spectroscopy

-

Preparation of Stock Solution: Accurately weigh a small amount of Brilliant Orange H and dissolve it in a suitable solvent (e.g., distilled water) in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each dilution over a wavelength range of 200-800 nm using a spectrophotometer.

-

Determination of λmax: Identify the wavelength of maximum absorbance from the spectra.

-

Calculation of Molar Absorptivity: Plot a calibration curve of absorbance versus concentration at λmax. The molar absorptivity (ε) can be calculated from the slope of the linear fit according to the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length of the cuvette, and c is the concentration.

Degradation of Brilliant Orange H

The degradation of azo dyes like Brilliant Orange H is an important area of research, particularly for environmental remediation. A common method for degradation is through advanced oxidation processes, such as UV/H₂O₂.

Caption: Figure 2: General Degradation Pathway of Brilliant Orange H.

Experimental Protocol: UV/H₂O₂ Degradation

-

Preparation of Solutions: Prepare a stock solution of Brilliant Orange H of a known concentration and a separate stock solution of hydrogen peroxide (H₂O₂).[1]

-

Experimental Setup: Use a photoreactor equipped with a UV lamp. The reaction vessel should be made of a material transparent to UV light (e.g., quartz).[1]

-

Reaction Mixture: In the reaction vessel, add a specific volume of the Brilliant Orange H stock solution and dilute with deionized water to the desired initial concentration. Add the desired concentration of H₂O₂.[1]

-

Photodegradation: Irradiate the solution with the UV lamp under constant stirring.

-

Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and measure the absorbance at the λmax of the dye using a UV-Vis spectrophotometer to monitor the decolorization.

-

Analysis of Byproducts: The degradation byproducts can be identified using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Toxicological Profile

Toxicological data for Procion Brilliant Orange H-EXL, a reactive azo dye, indicates a low acute toxicity profile via oral and dermal routes. It is classified as a slight skin irritant, a moderate eye irritant, and a skin sensitizer. A 28-day repeated-dose oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 150 mg/kg/day. The dye itself was not found to be mutagenic or clastogenic in in-vitro assays.[1]

Disclaimer

The experimental protocols provided are based on general procedures for similar compounds and may require optimization for specific laboratory conditions and research objectives. While specific quantitative data for some properties of Brilliant Orange H is not extensively available in public literature, this guide provides a framework based on existing knowledge of structurally related azo dyes.[1]

References

A Technical Guide to the Spectral Properties and Applications of Acridine Orange: A Brilliant Orange Emitting Fluorescent Probe

Executive Summary:

The term "Brilliant Orange" does not correspond to a specific, well-characterized fluorescent probe in the scientific literature. It is often used to describe a color or is associated with non-fluorescent azo dyes such as Brilliant Orange H. To address the core need for information on a brightly fluorescing orange probe, this guide provides a comprehensive technical overview of Acridine (B1665455) Orange. Acridine Orange is a versatile, cell-permeable, nucleic acid-selective fluorescent dye. Its metachromatic properties, which lead to brilliant orange-red fluorescence under specific conditions, make it an invaluable tool for differentiating nucleic acids and investigating cellular processes like apoptosis, autophagy, and cell cycle progression. This document details its spectral properties, provides experimental protocols, and illustrates key workflows and principles.

Core Principles of Acridine Orange Fluorescence

Acridine Orange (AO) is a cationic dye that can freely pass through the membranes of living cells. Its fluorescence emission is highly dependent on its binding target and concentration, a property known as metachromasy.

-

Binding to Double-Stranded DNA (dsDNA): When AO intercalates into the double helix of DNA, it remains in a monomeric state. In this form, it is excited by blue light and emits a bright green fluorescence.[1][2]

-

Binding to Single-Stranded Nucleic Acids (ssDNA or RNA): AO interacts with single-stranded DNA or RNA primarily through electrostatic forces. This leads to the aggregation of AO molecules. These aggregates, when excited, exhibit a significant red-shift in their emission, resulting in a brilliant orange-red fluorescence.[1][2][3]

-

Accumulation in Acidic Organelles: As a weak base, Acridine Orange accumulates in acidic compartments within the cell, such as lysosomes and autophagosomes.[1][4][5] The high concentration and low pH in these organelles also lead to aggregation and bright orange-red fluorescence.[6]

This differential staining allows for the simultaneous visualization and quantification of various cellular components and states.

Quantitative Spectral Properties

The spectral characteristics of Acridine Orange are fundamental for designing and executing fluorescence-based experiments. The key quantitative data are summarized below.

| Parameter | Value (Bound to dsDNA) | Value (Bound to ssDNA/RNA) | Value (In Acidic Organelles) | Source(s) |

| Excitation Maximum (λex) | 502 nm | 460 nm | 475 nm | [1][6][7] |

| Emission Maximum (λem) | 525 nm (Green) | 650 nm (Orange-Red) | 590 nm (Orange-Red) | [1][6][7] |

| Molar Extinction Coefficient (ε) | 27,000 cm⁻¹M⁻¹ at 430.8 nm | Not well-defined due to aggregation | Not applicable | [7][8] |

| Quantum Yield (Φ) | Increases with P/D ratio* | Dependent on aggregation state | Not specified | [8][9] |

*P/D ratio refers to the nucleotide to dye ratio. The quantum yield of Acridine Orange in basic ethanol (B145695) has been reported as 0.2.[8]

Key Applications and Experimental Protocols

Acridine Orange is a powerful tool for a variety of cellular analyses. Below are detailed protocols for some of its primary applications.

Apoptosis Detection

The combination of Acridine Orange with a membrane-impermeant dye like Ethidium Bromide (EB) allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Viable cells exclude EB and show a green nucleus. Early apoptotic cells have condensed chromatin, visible as bright green or yellow-orange fragments. Late apoptotic cells have lost membrane integrity and stain orange-red due to EB entry. Necrotic cells have a uniformly orange-red nucleus.[10][11]

Experimental Protocol (Fluorescence Microscopy):

-

Cell Preparation: Culture adherent or suspension cells to the desired confluence. Induce apoptosis using the chosen experimental treatment.

-

Staining Solution: Prepare a dual staining solution of Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL) in Phosphate-Buffered Saline (PBS).

-

Staining: Resuspend harvested cells in 25 µL of the AO/EB staining solution. For adherent cells, add the staining solution directly to the culture vessel.

-

Incubation: Incubate the cells for 5-15 minutes at room temperature, protected from light.[10]

-

Visualization: Place 10 µL of the stained cell suspension on a microscope slide, cover with a coverslip, and immediately observe under a fluorescence microscope using a blue filter.

-

Quantification: Count at least 200 cells and categorize them based on their fluorescence and morphology to determine the percentage of each population.[10]

Autophagy Detection

Acridine Orange staining can be used to visualize and quantify the formation of Acidic Vesicular Organelles (AVOs), such as autolysosomes, which is a hallmark of autophagy.[12]

Principle: AO accumulates in these acidic compartments, where it forms aggregates that fluoresce bright orange-red. The intensity of the red fluorescence is proportional to the degree of acidity and the volume of the acidic compartment.[13]

Experimental Protocol (Flow Cytometry):

-

Cell Preparation: Harvest approximately 1 x 10⁶ cells and prepare a single-cell suspension.

-

Staining: Add Acridine Orange to the cell suspension at a final concentration of 1 µg/mL.

-

Incubation: Incubate the cells for 15 minutes at 37°C.[13]

-

Washing: Wash the cells with PBS to remove excess stain.

-

Analysis: Analyze the cells using a flow cytometer with 488 nm excitation. Collect green fluorescence at ~530 nm and red fluorescence at >600 nm. An increase in the red fluorescence intensity indicates an increase in AVOs and autophagy.[5]

Cell Cycle Analysis

Acridine Orange can differentially stain DNA and RNA, allowing for the discrimination of quiescent (G0) cells from cycling cells (G1, S, G2/M) based on their RNA content.

Principle: After permeabilization and acid denaturation of DNA, AO intercalates into dsDNA (green fluorescence, proportional to DNA content) and stacks on ssDNA and RNA (red fluorescence, proportional to RNA content). Quiescent G0 cells have lower RNA content than cycling G1 cells.

Experimental Protocol (Flow Cytometry):

-

Cell Preparation: Prepare a single-cell suspension of 10⁵ - 10⁶ cells in 100 µL of media.

-

Permeabilization: Add 0.5 mL of a cold Triton X-100/sucrose/citrate buffer to the cells and incubate for 1 minute.[14]

-

Staining: Add 0.5 mL of the Acridine Orange staining solution (e.g., 20 µg/mL in a citrate-phosphate buffer).[14]

-

Analysis: Immediately run the sample on a flow cytometer with 488 nm excitation. Plot the red fluorescence (RNA content) versus the green fluorescence (DNA content) to distinguish different cell cycle phases.

Mandatory Visualizations

Diagram 1: Principle of Differential Staining with Acridine Orange

Caption: Differential fluorescence of Acridine Orange based on cellular targets.

Diagram 2: Experimental Workflow for AO/EB Apoptosis Assay

Caption: Workflow for apoptosis detection using Acridine Orange and Ethidium Bromide.

References

- 1. Acridine orange - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acridine Orange Staining Solution (ab270791) | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Acridine Orange | AAT Bioquest [aatbio.com]

- 8. omlc.org [omlc.org]

- 9. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

Brilliant Orange quantum yield and extinction coefficient

An In-depth Technical Guide to the Photophysical Properties of Fluorescent Dyes: A Focus on "Brilliant Orange"

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Core Photophysical Concepts

The brightness of a fluorophore is determined by two key parameters: the molar extinction coefficient (ε) and the quantum yield (Φ).

-

Molar Extinction Coefficient (ε): This value represents the measure of how strongly a chemical species absorbs light at a given wavelength. It is a direct measure of the probability of an electronic transition. A higher extinction coefficient leads to a greater absorption of photons and, consequently, a potentially brighter fluorescent signal. It is measured in units of M⁻¹cm⁻¹.

-

Quantum Yield (Φ): The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. This value, which ranges from 0 to 1, represents the efficiency of the fluorescence process. A quantum yield of 1 indicates that a photon is emitted for every photon absorbed.

The overall brightness of a fluorophore is proportional to the product of its molar extinction coefficient and its quantum yield.

Quantitative Data for Representative Orange Dyes

Due to the absence of published data for Brilliant Orange H, the following table summarizes the quantum yield and extinction coefficient for other commonly used orange fluorescent dyes to serve as a reference.

| Dye Name | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |

| Acridine Orange | 27,000 at 430.8 nm[1] | 0.2[1] | Basic ethanol |

| Brilliant Orange H | Data not available | Data not available |

Experimental Protocols for Determining Quantum Yield and Extinction Coefficient

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a UV-Vis spectrophotometer. The relationship between absorbance, concentration, and path length is described by the Beer-Lambert law:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (M⁻¹cm⁻¹)

-

c is the molar concentration of the substance (M)

-

l is the path length of the cuvette (typically 1 cm)

Experimental Workflow:

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined using a relative method, by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Experimental Workflow:

Equation for Quantum Yield Calculation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

sample and std refer to the sample and the standard, respectively

Signaling Pathways and Applications

While specific signaling pathways involving Brilliant Orange H are not documented, as an azo dye, it finds applications in various research and industrial settings. Azo dyes are widely used as stains in microscopy and as coloring agents in textiles and food products[2]. The reactivity of "Brilliant Orange H" as a reactive dye suggests its potential for covalent labeling of biomolecules, which could be utilized in various bio-conjugation applications.

The general workflow for a cell-based fluorescence imaging experiment, a common application for fluorescent dyes, is outlined below.

Conclusion

This guide provides the fundamental principles and experimental methodologies for the characterization of the quantum yield and extinction coefficient of fluorescent dyes. While specific data for Brilliant Orange H remains elusive, the provided protocols and illustrative data for other orange dyes offer a solid foundation for researchers to characterize this and other novel fluorophores. Accurate determination of these core photophysical parameters is essential for the effective application of fluorescent molecules in research, diagnostics, and drug development.

References

synthesis pathway for Brilliant Orange compound

An in-depth technical guide to the synthesis of Brilliant Orange H (Acid Orange 17), a significant azo dye, is presented for researchers, scientists, and professionals in drug development. This document outlines the core synthesis pathway, provides detailed experimental protocols adapted from analogous, well-documented procedures, and presents quantitative data in a structured format.

Synthesis Pathway Overview

The synthesis of Brilliant Orange H is a classic example of azo dye formation, involving a two-stage reaction sequence.[1][2] The process begins with the diazotization of an aromatic primary amine, followed by an azo coupling reaction with an electron-rich coupling agent.[1]

-

Diazotization : The synthesis starts with the conversion of the primary aromatic amine, 2,4-Dimethylbenzenamine, into a diazonium salt. This reaction is conducted in the presence of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1][3] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt.[1][3]

-

Azo Coupling : The unstable diazonium salt is then immediately reacted with the coupling component, 6-Hydroxynaphthalene-2-sulfonic acid.[1][3] In this electrophilic aromatic substitution reaction, the diazonium salt acts as the electrophile, attacking the electron-rich naphthalene (B1677914) ring system to form the stable azo compound, Brilliant Orange H.[1]

Data Presentation

The key components and their physicochemical properties involved in the synthesis of Brilliant Orange H are summarized below.

Table 1: Reactant Specifications

| Compound Name | Role | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|---|

| 2,4-Dimethylbenzenamine | Diazo Component | 2,4-Dimethylaniline | C₈H₁₁N | 121.18 |

| 6-Hydroxynaphthalene-2-sulfonic acid | Coupling Component | 6-Hydroxy-2-naphthalenesulfonic acid | C₁₀H₈O₄S | 224.23 |

| Sodium Nitrite | Diazotizing Agent | Sodium Nitrite | NaNO₂ | 69.00 |

| Hydrochloric Acid | Acid Catalyst | Hydrochloric Acid | HCl | 36.46 |

Table 2: Product Specifications

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|

| Brilliant Orange H | sodium;5-[(2,4-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate | 52749-23-2 | C₁₈H₁₅N₂NaO₄S | 378.40[3] |

Experimental Protocols

Due to the limited availability of specific experimental data for Brilliant Orange H, the following protocols are adapted from the well-documented synthesis of Orange II, a structurally similar azo dye.[1][3] These procedures provide a robust framework for the synthesis.

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Aromatic amines and their derivatives can be toxic; handle them with care in a well-ventilated fume hood.

-

Sodium nitrite is a strong oxidizing agent and is toxic if ingested.

-

Concentrated acids and bases are corrosive. Handle with extreme caution.

Part A: Diazotization of 2,4-Dimethylbenzenamine

-

In a 125-mL Erlenmeyer flask, prepare a solution of 2,4-Dimethylbenzenamine. For a molar equivalent based on the Orange II synthesis (e.g., ~2.4g), adjust the mass according to its molecular weight.

-

In a separate 250-mL beaker, prepare an acidic ice solution by combining approximately 10-12 ice chunks with 2.5 mL of concentrated HCl.[3]

-

Dissolve 1.0 g of sodium nitrite in a minimal amount of cold water.[3]

-

Slowly add the sodium nitrite solution to the chilled 2,4-Dimethylbenzenamine solution with constant stirring, while maintaining the temperature between 0-5 °C using an ice bath.

-

Slowly and carefully add this amine/nitrite mixture to the acidic ice solution with continuous stirring. A precipitate of the diazonium salt should form. This resulting suspension is used immediately in the next step.[3]

Part B: Azo Coupling to Synthesize Brilliant Orange H

-

In a 400-mL beaker, dissolve a molar equivalent of 6-Hydroxynaphthalene-2-sulfonic acid (~1.8g adjusted for molecular weight) in 10 mL of a cold 10% sodium hydroxide (B78521) (NaOH) solution with stirring.[3]

-

While stirring continuously, slowly pour the cold diazonium salt suspension from Part A into the alkaline solution of the coupling agent.[3]

-

A colored precipitate of Brilliant Orange H should form immediately. Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the coupling reaction is complete.[3]

Part C: Isolation and Purification (Salting Out)

-

Gently heat the reaction mixture on a hot plate until the solid dye dissolves.[3]

-

Add approximately 5 g of sodium chloride (NaCl) to the hot solution and continue heating and stirring until the salt dissolves. This process, known as "salting out," decreases the solubility of the organic dye in the aqueous solution.[3]

-

Allow the solution to cool slowly to room temperature, then chill it further in an ice bath to maximize the precipitation of the dye.[3]

-

Collect the solid Brilliant Orange H crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold, saturated NaCl solution to remove impurities.

-

Allow the product to air dry. For higher purity, the crude dye can be recrystallized from a minimal amount of hot water.

Mandatory Visualization

The overall synthesis pathway is depicted in the following diagram.

Caption: Reaction pathway for the synthesis of Brilliant Orange H.

References

An In-depth Technical Guide to the Solubility of Brilliant Orange

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Brilliant Orange, also known as Acid Orange 17. A thorough understanding of a compound's solubility is fundamental for its application in research, diagnostics, and potential therapeutic development. This document collates available solubility data, presents detailed experimental protocols for its quantitative determination, and offers visual workflows to guide laboratory procedures.

Core Data Presentation: Solubility of Brilliant Orange

| Solvent | CAS Number | Chemical Formula | Qualitative Solubility | Source(s) |

| Water | 7732-18-5 | H₂O | Soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | C₂H₆OS | Slightly Soluble | [3] |

| Methanol | 67-56-1 | CH₃OH | Slightly Soluble | [3] |

| Aqueous Acid | N/A | N/A | Slightly Soluble (with sonication) | [3] |

| Ethanol | 64-17-5 | C₂H₅OH | Data not available | |

| Acetone | 67-64-1 | C₃H₆O | Data not available |

The sulfonic acid group in the Brilliant Orange molecule imparts its solubility in polar solvents like water.[4] Azo dyes containing sulfonate groups are typically water-soluble, whereas those lacking such groups tend to be more soluble in organic solvents.[5][6]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for Brilliant Orange, standardized experimental methods are required. The following protocols for the gravimetric and UV-Vis spectrophotometry methods are detailed below.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a saturated solution.[7][8][9]

Objective: To determine the saturation solubility of Brilliant Orange in a specific solvent at a given temperature.

Materials:

-

Brilliant Orange powder

-

Solvent of choice (e.g., water, DMSO, ethanol)

-

Analytical balance

-

Conical flasks with stoppers

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Pre-weighed evaporation dish or watch glass

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Brilliant Orange powder to a known volume of the solvent in a conical flask.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[7]

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand at the controlled temperature to let the excess solid settle.

-

Carefully filter the supernatant to remove all undissolved particles. A syringe filter with a pore size of 0.45 µm or less is suitable.

-

-

Mass Determination:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporation dish.[8]

-

Evaporate the solvent in a drying oven at a temperature that will not degrade the Brilliant Orange.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.[8]

-

-

Calculation:

-

Subtract the initial mass of the empty dish from the final mass to determine the mass of the dissolved Brilliant Orange.

-

Calculate the solubility in g/L or mg/mL by dividing the mass of the dissolved solid by the volume of the filtrate used.

-

UV-Vis Spectrophotometry Method

This method utilizes the light-absorbing properties of Brilliant Orange to determine its concentration in a saturated solution based on the Beer-Lambert law.[10][11][12]

Objective: To determine the saturation solubility of Brilliant Orange in a specific solvent at a given temperature using its absorbance characteristics.

Materials:

-

Brilliant Orange powder

-

Solvent of choice

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of Brilliant Orange with known concentrations by serial dilution of a stock solution.[11]

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. The R² value should be close to 1 (≥0.995) for a valid calibration.[10]

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of Brilliant Orange as described in the gravimetric method (steps 1.1-1.3).

-

Filter the saturated solution to remove undissolved solids.

-

Dilute a known volume of the clear filtrate with the solvent to an extent that its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution. This value represents the solubility of Brilliant Orange.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for UV-Vis Spectrophotometry Solubility Determination.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. chemimpex.com [chemimpex.com]

- 3. BRILLIANT ORANGE H price,buy BRILLIANT ORANGE H - chemicalbook [chemicalbook.com]

- 4. Brilliant Orange H | 52749-23-2 | Benchchem [benchchem.com]

- 5. Azo dye - Wikipedia [en.wikipedia.org]

- 6. Technical Aspects of Azo Colorants, Danish Environmental Protection Agency [www2.mst.dk]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. benchchem.com [benchchem.com]

- 11. science.valenciacollege.edu [science.valenciacollege.edu]

- 12. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 13. youtube.com [youtube.com]

The Photophysical Profile of Brilliant Orange H (Acid Orange 17): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical characteristics of the synthetic azo dye, Brilliant Orange H, also identified as Acid Orange 17. This document details its chemical structure, spectral properties, and key applications, with a focus on its use in cellular imaging. Methodologies for the characterization of its photophysical parameters are also presented to guide researchers in their applications.

Core Properties of Brilliant Orange H

Brilliant Orange H is a monoazo dye with the chemical identifier CAS 52749-23-2. Its molecular structure and fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulfonate | [1] |

| Synonyms | Acid Orange 17, Brilliant Orange H | [1][2] |

| CAS Number | 52749-23-2 | [1][2][3] |

| Molecular Formula | C₁₈H₁₅N₂NaO₄S | [1][2] |

| Molecular Weight | 378.38 g/mol | [1][2] |

Spectroscopic and Photophysical Data

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | ~550 nm | |

| Emission Maximum (λem) | ~575 nm | |

| Molar Extinction Coefficient (ε) | Data not available | |

| Fluorescence Quantum Yield (Φf) | Data not available | |

| Fluorescence Lifetime (τ) | Data not available |

Experimental Protocols

Detailed methodologies for the characterization of the key photophysical parameters of Brilliant Orange H are provided below. These protocols are based on established techniques for fluorescent dyes.

Determination of Molar Extinction Coefficient

The molar extinction coefficient, a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined using UV-Visible spectrophotometry and the Beer-Lambert law.

Materials:

-

Brilliant Orange H (Acid Orange 17)

-

High-purity solvent (e.g., distilled water, ethanol, or phosphate-buffered saline)

-

UV-Visible spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Cuvettes

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of Brilliant Orange H and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

-

Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.

-

Measure absorbance: Record the UV-Vis absorption spectrum for each dilution, including a solvent blank, over a relevant wavelength range (e.g., 300-700 nm).

-

Identify λmax: Determine the wavelength of maximum absorbance (λmax) from the spectra.

-

Construct a calibration curve: Plot the absorbance at λmax against the concentration of each dilution.

-

Calculate ε: The molar extinction coefficient (ε) is determined from the slope of the linear regression of the calibration curve, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf), representing the efficiency of the fluorescence process, can be determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

-

Brilliant Orange H solution of known absorbance at the excitation wavelength

-

A suitable fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Spectrofluorometer

-

UV-Visible spectrophotometer

-

Cuvettes

Procedure:

-

Prepare solutions: Prepare a solution of Brilliant Orange H and a solution of the fluorescence standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Record absorption spectra: Measure the absorbance of both solutions at the chosen excitation wavelength.

-

Record emission spectra: Excite both the sample and standard solutions at the same wavelength and record their respective fluorescence emission spectra over the entire emission range.

-

Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculate Quantum Yield: The quantum yield of the sample (Φf_sample) is calculated using the following formula: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Determination of Fluorescence Lifetime

The fluorescence lifetime (τ), the average time a molecule spends in the excited state before returning to the ground state, is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Materials:

-

Brilliant Orange H solution

-

TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) and a sensitive detector.

Procedure:

-

Sample preparation: Prepare a dilute solution of Brilliant Orange H in a suitable solvent.

-

Instrument setup: Excite the sample with the pulsed light source at a wavelength near its absorption maximum.

-

Data acquisition: Collect the fluorescence decay data by measuring the time difference between the excitation pulse and the detection of the first emitted photon. Repeat this process to build a histogram of photon arrival times.

-

Data analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

Application in Cellular Imaging: Mitochondrial Membrane Potential Assay

Brilliant Orange H is utilized as a fluorescent probe to assess mitochondrial membrane potential (ΔΨm), a key indicator of cell health and apoptosis. In healthy cells with a high ΔΨm, the cationic dye accumulates in the mitochondria, leading to a bright orange fluorescence. In apoptotic or unhealthy cells, the ΔΨm collapses, preventing the dye from accumulating in the mitochondria, resulting in a decrease in orange fluorescence.

Below is a generalized workflow for a mitochondrial membrane potential assay using a dye like Brilliant Orange H.

Caption: A generalized workflow for assessing mitochondrial membrane potential using Brilliant Orange H.

Degradation Pathway

The degradation of azo dyes like Brilliant Orange H often involves the cleavage of the characteristic azo bond (-N=N-), which is the chromophore responsible for its color. This cleavage can be induced by various methods, including advanced oxidation processes (AOPs) such as UV/H₂O₂ treatment. The degradation typically proceeds through the formation of aromatic intermediates, which are further broken down into smaller, less complex molecules.

Caption: A simplified diagram illustrating the conceptual degradation pathway of Brilliant Orange H.

References

An In-depth Technical Guide to Brilliant Orange

For the Attention Of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and relevant data for compounds commonly identified as "Brilliant Orange." The term "Brilliant Orange" can refer to distinct chemical entities, primarily the azo dye Brilliant Orange H (Acid Orange 17) and the perinone pigment Brilliant Orange GR (Pigment Orange 43). This document will address both compounds to ensure clarity and comprehensive coverage for the scientific community.

Compound Identification and Physicochemical Properties

The name "Brilliant Orange" is most frequently associated with two separate compounds, each with distinct chemical structures and properties. The key identifying information for each is summarized below.

Brilliant Orange H (Acid Orange 17)

Brilliant Orange H is a synthetic monoazo dye. Its water solubility is enhanced by the presence of a sulfonic acid group, making it suitable for aqueous applications.

Brilliant Orange GR (Pigment Orange 43)

Brilliant Orange GR, also known as Vat Orange 7, is a perinone-based pigment. Unlike azo dyes, its structure is based on a condensed polycyclic aromatic system. It is known for its high lightfastness and thermal stability, making it suitable for use in plastics and durable coatings.[1]

Summary of Quantitative Data

The following table summarizes the core quantitative data for both Brilliant Orange H and Brilliant Orange GR.

| Property | Brilliant Orange H | Brilliant Orange GR / Pigment Orange 43 |

| Synonyms | Acid Orange 17 | C.I. 71105, C.I. Pigment Orange 43, Vat Orange 7 |

| CAS Number | 52749-23-2[2] | 4424-06-0[3] |

| Molecular Formula | C₁₈H₁₅N₂NaO₄S[2] | C₂₆H₁₂N₄O₂[3] |

| Molecular Weight | 378.4 g/mol [2] | 412.4 g/mol [3] |

Experimental Protocols: Synthesis

Detailed methodologies for the synthesis of both Brilliant Orange H and Brilliant Orange GR are outlined below. These protocols are based on established chemical principles for their respective compound classes.

Synthesis of Brilliant Orange H (Azo Dye)

The synthesis of Brilliant Orange H is achieved through a classic two-step process involving diazotization of an aromatic amine followed by an azo coupling reaction with a coupling agent.[2] The following protocol is adapted from general methods for azo dye synthesis.

Materials:

-

2,4-Dimethylbenzenamine

-

Sodium Nitrite (B80452) (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

6-Hydroxynaphthalene-2-sulfonic acid

-

Sodium Hydroxide (B78521) (NaOH)

-

Ice

-

Distilled Water

Procedure:

-

Diazotization:

-

Dissolve a molar equivalent of 2,4-dimethylbenzenamine in a solution of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath. This low temperature is critical to prevent the decomposition of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution while maintaining the low temperature and stirring continuously. The formation of the diazonium salt is indicated by a change in the solution.

-

-

Azo Coupling:

-

In a separate vessel, dissolve a molar equivalent of 6-hydroxynaphthalene-2-sulfonic acid in an aqueous sodium hydroxide solution.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from the first step to the alkaline solution of the coupling agent with vigorous stirring.

-

Maintain the temperature below 5°C throughout the addition. A colored precipitate of Brilliant Orange H will form.

-

-

Isolation and Purification:

-

After the reaction is complete, the solid product can be collected by vacuum filtration.

-

Wash the product with cold water to remove any unreacted starting materials and salts.

-

The product can be further purified by recrystallization from an appropriate solvent.

-

Synthesis of Brilliant Orange GR (Pigment Orange 43)

The synthesis of Pigment Orange 43 involves the condensation of 1,4,5,8-naphthalenetetracarboxylic acid with o-phenylenediamine (B120857).[4] A patented method also describes its preparation from a wet filter cake of "vat brilliant orange GR".[5]

Materials:

-

1,4,5,8-Naphthalenetetracarboxylic acid

-

o-Phenylenediamine

-

Glacial Acetic Acid

Procedure:

-

Condensation Reaction:

-

A mixture of 1,4,5,8-naphthalenetetracarboxylic acid and o-phenylenediamine is heated in a glacial acetic acid medium at approximately 120°C.[4]

-

This reaction produces a mixture of cis and trans isomers.

-

-

Isomer Separation and Pigment Preparation:

-

The isomers are separated based on their differential solubility in a potassium hydroxide-ethanol solution.

-

The mixture is heated to 70°C for one hour, causing the trans isomer (Pigment Orange 43) to precipitate.[4]

-

The precipitated crude pigment is collected by filtration and then undergoes hydrolysis and further pigmentation treatment to yield the final product.[4]

-

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes described in this guide.

Synthesis Workflow for Brilliant Orange H

Caption: General synthesis workflow for the azo dye Brilliant Orange H.

Synthesis Workflow for Pigment Orange 43

Caption: Synthesis and processing workflow for Pigment Orange 43.

References

- 1. News - PIGMENT ORANGE 43 - Introduction and Application [precisechem.com]

- 2. Brilliant Orange H | 52749-23-2 | Benchchem [benchchem.com]

- 3. C.I. Pigment Orange 43 | C26H12N4O2 | CID 78141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. zeyachem.net [zeyachem.net]

- 5. CN103740134A - Preparation method of pigment orange - Google Patents [patents.google.com]

An In-depth Technical Guide to Pacific Orange Fluorophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the fluorescent dye, Pacific Orange. Initially sought as "Brilliant Orange," extensive research indicates that Pacific Orange is a more accurately documented and commercially available fluorophore fitting the general description. This document details its discovery and development, core technical specifications, experimental protocols for its application, and visualizations of key processes. Pacific Orange is a bright, orange-fluorescent dye primarily utilized in flow cytometry.[1][2][3] It is optimally excited by the 405 nm violet laser, making it a valuable tool in multicolor fluorescence analysis.[1][2][3]

Discovery and Development

The "Pacific" line of fluorescent dyes, which includes Pacific Blue, Pacific Green, and Pacific Orange, are characterized by their shared absorption maximum between 400 and 410 nm, allowing for simultaneous excitation with a single laser source.[4] This family of dyes was developed to expand the palette of fluorophores available for the violet laser, enabling more complex multicolor experiments in flow cytometry. While the specific details of the discovery and development of Pacific Orange are not extensively publicized, it is part of a broader effort in the early 2000s to create new fluorescent probes to complement existing dyes like fluorescein (B123965) and rhodamine, and to provide alternatives to quantum dots for multicolor analysis.[5] Pacific Orange, like its counterparts, is an organic dye.[1]

Core Technical Data

Quantitative data for Pacific Orange is crucial for experimental design and data interpretation. The following table summarizes its key spectral and physical properties.

| Property | Value | Source(s) |

| Excitation Maximum | 400 nm | [1] |

| Emission Maximum | 551 nm | [1] |

| Exciting Laser | 405 nm Violet Laser | [1][2][3] |

| Quantum Yield | Not Publicly Available | [6] |

| Extinction Coefficient (ε) | Not Publicly Available | [7] |

| Chemical Structure | Proprietary | |

| Molecular Weight | Proprietary |

Experimental Protocols

Detailed methodologies are essential for the successful application of Pacific Orange in a laboratory setting. The following are protocols for antibody conjugation and cell surface staining for flow cytometry.

Protocol 1: Antibody Conjugation with Pacific Orange NHS Ester

This protocol outlines the procedure for covalently labeling primary antibodies with Pacific Orange N-hydroxysuccinimidyl (NHS) ester. NHS esters are amine-reactive and will form stable amide bonds with lysine (B10760008) residues on the antibody.

Materials:

-

Purified antibody (1-2 mg/mL in PBS, free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)

-

Pacific Orange NHS Ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 100 mM sodium bicarbonate, pH 8.25

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation:

-

If necessary, purify the antibody to remove any amine-containing substances. This can be achieved through dialysis against PBS or by using an antibody purification kit.

-

Adjust the antibody concentration to 1-2 mg/mL in PBS.

-

Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.25.

-

-

Dye Preparation:

-

Allow the vial of Pacific Orange NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO immediately before use.

-

-

Conjugation Reaction:

-

Calculate the required volume of the dye solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.

-

Slowly add the calculated amount of dye solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature in the dark.

-

-

Quenching and Purification:

-

(Optional) Quench the reaction by adding 1/10th volume of 1 M Tris-HCl and incubate for 15-30 minutes at room temperature.

-

Separate the conjugated antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. Collect the first colored fraction, which contains the labeled antibody.

-

Alternatively, purify the conjugate by dialysis against PBS at 4°C with several buffer changes.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) and the protein concentration by measuring the absorbance at 280 nm and the absorbance maximum of Pacific Orange.

-

Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and a preservative like sodium azide, and store at -20°C or -80°C.

-

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol describes the staining of cell surface antigens on suspended cells using a Pacific Orange-conjugated antibody for analysis by flow cytometry.

Materials:

-

Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

-

Pacific Orange-conjugated primary antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

(Optional) Fc receptor blocking solution

-

(Optional) Viability dye

-

FACS tubes (5 mL polystyrene round-bottom tubes)

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them once with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in cold staining buffer and adjust the cell concentration to 1 x 10^7 cells/mL.

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each FACS tube.

-

-

Fc Receptor Blocking (Optional but Recommended):

-

To prevent non-specific binding of antibodies to Fc receptors, add an Fc blocking reagent to the cell suspension and incubate for 10-15 minutes at 4°C.

-

-

Antibody Staining:

-

Add the predetermined optimal amount of Pacific Orange-conjugated primary antibody to the cells.

-

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

-

-

Washing:

-

Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Decant the supernatant.

-

Repeat the wash step.

-

-

Resuspension and Analysis:

-

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

(Optional) Add a viability dye just before analysis to exclude dead cells.

-

Analyze the samples on a flow cytometer equipped with a 405 nm violet laser.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and principles related to the use of Pacific Orange.

Caption: Workflow for conjugating Pacific Orange NHS ester to a primary antibody.

Caption: Experimental workflow for cell surface staining with a Pacific Orange conjugate.

Caption: Principle of direct immunofluorescence using a Pacific Orange conjugated antibody.

References

- 1. Pacific Orange Dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Pacific Orange Dyes - DocCheck [doccheck.com]

- 3. Pacific Orange Dye | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Pacific Blue (dye) - Wikipedia [en.wikipedia.org]

- 5. How Dyes Evolved: The History of the Modern Flow Cytometry Dye [bdbiosciences.com]

- 6. The new violet laser dye, Krome Orange, allows an optimal polychromatic immunophenotyping based on CD45-KO gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extinction Coefficient [Pacific Orange] | AAT Bioquest [aatbio.com]

Navigating the Hues of Safety: A Technical Guide to Brilliant Orange Dyes

For Researchers, Scientists, and Drug Development Professionals

The term "Brilliant Orange" is applied to a variety of synthetic azo dyes, each with distinct chemical identities, properties, and associated safety profiles. This technical guide provides a comprehensive overview of the available safety data and handling protocols for several commercially available dyes marketed under this name. Due to the multiplicity of substances, it is imperative for laboratory personnel to identify the specific dye in use, primarily by its CAS number, to ensure the application of appropriate safety measures.

This document will focus on the safety data for "Brilliant Orange 3R" (Reactive Orange 16) and "Procion MX Dye 020 Brilliant Orange," for which detailed Safety Data Sheets (SDS) are accessible. It will also touch upon "Brilliant Orange H," another distinct chemical entity.

Section 1: Identification and Physicochemical Properties

A clear identification of the specific "Brilliant Orange" dye is the first critical step in risk assessment. The following table summarizes the key identifiers and physical/chemical properties for different variants.

| Property | Brilliant Orange 3R (Reactive Orange 16) | Procion MX Dye 020 Brilliant Orange | Brilliant Orange H |

| CAS Number | 12225-83-1[1] | Not Available[2] | 52749-23-2[3][4] |

| Synonyms | Remazol Brilliant Orange 3R[5] | - | Acid Orange 17[3] |

| Molecular Formula | C20H17N3Na2O11S3[5] | Not Available | C18H15N2NaO4S[3][4] |

| Molecular Weight | 617.54 g/mol [5] | Not Available | 378.38 g/mol [4][6] |

| Physical State | Powder[2] | Solid[4] | Powder[2] |

| Appearance | Ranges from Yellow to Dark Brown[2] | Red to Dark Red[4] | Ranges from Yellow to Dark Brown[2] |

| Solubility in Water | Soluble | > 100 g/L (at 25°C)[2] | Soluble[4] |

| Melting Point | Not Available | >300°C[4] | Not Available |

| Density | Not Available | 600 – 800 kg/m ³[2] | Not Available |

| pH Value | Not Available | 4.5 – 6.5[2] | Not Available |

Section 2: Toxicological Profile

The toxicological data is crucial for understanding the potential health hazards associated with these dyes. The primary concern with azo dyes is their potential to metabolize into aromatic amines, which may be more toxic than the parent compound[3].

| Toxicological Endpoint | Brilliant Orange 3R (Reactive Orange 16) | Procion MX Dye 020 Brilliant Orange | Brilliant Orange H |

| Acute Oral Toxicity (Rat LD50) | Not Available | > 5000 mg/kg[2] | Low acute toxicity profile via oral routes is indicated for a related compound.[3] |

| Acute Dermal Toxicity (Rabbit LD50) | Not Available | No data available[2] | Low acute toxicity profile via dermal routes is indicated for a related compound.[3] |

| Acute Inhalation Toxicity (Rat LC50) | Not Available | No data available[2] | Not Available |

| Skin Corrosion/Irritation | Skin Irritant (Category 2)[1] | Not an irritant[2] | Slight skin irritant.[3] |

| Serious Eye Damage/Irritation | Eye Irritant (Category 2)[1] | Slightly irritant[2] | Moderate eye irritant.[3] |

| Respiratory or Skin Sensitization | Skin Sensitizer (Category 1)[1]. May cause respiratory irritation[1]. Cases of respiratory sensitization have been observed with reactive dyes[7]. | May cause sensitization by inhalation[2]. | Skin sensitizer.[3] |

| Germ Cell Mutagenicity | Not Classified | No mutagenic effects reported[2] | Not found to be mutagenic or clastogenic in in-vitro assays for the parent dye.[3] |

| Carcinogenicity | Not Classified | Not Available | Not Available |

| Reproductive Toxicity | Not Classified | Not Available | Not Available |

Section 3: Hazard Identification and Classification

Regulatory classifications provide a standardized way of communicating the hazards of chemical substances.

| GHS Classification | Brilliant Orange 3R (Reactive Orange 16) | Procion MX Dye 020 Brilliant Orange |

| Pictograms | GHS07 (Exclamation Mark) | Not classified as hazardous under transport regulations[2]. The product does not require a hazard warning label in accordance with EC Directives[2]. |

| Signal Word | Warning[1] | None |

| Hazard Statements | H315: Causes skin irritation[1]. H317: May cause an allergic skin reaction[1]. H319: Causes serious eye irritation[1]. H335: May cause respiratory irritation[1]. | None |

| Precautionary Statements | P261: Avoid breathing dust[1]. P280: Wear protective gloves/eye protection[1]. P333+P313: If skin irritation or rash occurs: Get medical advice/attention[1]. | Not Applicable |

Section 4: Experimental Protocols for Safe Handling and Emergency Procedures

Adherence to strict safety protocols is essential when working with any chemical, including Brilliant Orange dyes. The following sections outline general best practices and specific emergency procedures derived from available SDS.

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety begins with appropriate protective measures.

Caption: Recommended PPE and Engineering Controls for Handling Brilliant Orange Dyes.

Methodology for PPE Selection and Use:

-

Eye Protection: Always wear safety glasses with side-shields. In cases of potential splashing, chemical goggles are recommended[2].

-

Hand Protection: Wear suitable chemical protection gloves tested according to EN 374. The breakthrough time of the glove material should be considered, especially for prolonged contact[1].

-

Body Protection: A standard laboratory coat should be worn. For dyes with strong coloring properties, closed work clothes are advised to prevent staining[2].

-

Respiratory Protection: If handling procedures generate dust or aerosols, an approved dust or mist respirator should be used[2]. Individuals with pre-existing asthmatic or breathing problems should not handle these dyes[2].

-

Engineering Controls: Work in a well-ventilated area. Use local exhaust ventilation to control airborne dust. General room ventilation is also essential[2]. Avoid actions that create dust.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Caption: First Aid Decision Pathway for Exposure to Brilliant Orange Dyes.

Experimental Protocol for First Aid Response:

-

General Advice: In all cases of doubt, or when symptoms persist, seek medical advice. Take off contaminated clothing immediately[1].

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention[2].

-

Skin Contact: Remove affected clothing. Wash the exposed skin area thoroughly with mild soap and plenty of water[1][2]. For "Brilliant Orange 3R," if skin irritation or a rash occurs, consult a physician[1].

-

Eye Contact: Immediately flush eyes with copious amounts of clean, fresh water for at least 10-15 minutes, ensuring to rinse under the eyelids[1][7]. Remove contact lenses if present and easy to do so. If eye irritation persists, consult an ophthalmologist[1][7].

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center if the person feels unwell[1][8].

Spill and Disposal Procedures

Proper containment and disposal are necessary to mitigate environmental contamination and further exposure.

Caption: Logical Workflow for Spill Containment and Cleanup.

Methodology for Spill Response and Disposal:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as outlined in Section 4.1. Avoid contact with skin, eyes, and clothing. Do not breathe dust[1].

-

Environmental Precautions: Prevent the product from entering drains, surface water, or ground water[1][7].

-

Containment and Cleaning Up:

-

Disposal: Dispose of the waste material in a safe manner in accordance with local, state, and federal regulations. Ensure containers are completely empty before discarding[2].

Section 5: Storage and Stability

Correct storage is vital for maintaining the dye's integrity and preventing hazardous reactions.

| Parameter | Storage Condition |

| General Storage | Keep container tightly closed in a dry, well-ventilated place[8][9]. Keep away from heat and direct sunlight[2][8]. Store in properly labeled containers[7]. |

| Incompatible Materials | Strong reducing agents, strong oxidizing agents[2]. |

| Hazardous Decomposition | On exposure to high temperatures, may decompose and release toxic vapors[2]. |

| Hazardous Reactions | Stable under normal conditions[2]. |

Conclusion

While "Brilliant Orange" dyes are valuable reagents in various scientific applications, they are not without hazards. A thorough understanding of the specific dye in use, obtained from its Safety Data Sheet and CAS number, is fundamental to safe laboratory practice. The data and protocols presented in this guide, derived from available safety information, underscore the importance of engineering controls, appropriate personal protective equipment, and established procedures for handling, storage, and emergency response. By adhering to these guidelines, researchers can minimize risks and ensure a safe working environment.

References

- 1. carlroth.com [carlroth.com]

- 2. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]

- 3. Brilliant Orange H | 52749-23-2 | Benchchem [benchchem.com]

- 4. BRILLIANT ORANGE H | 52749-23-2 [chemicalbook.com]

- 5. Reactive Orange 16 - Remazol Brilliant Orange 3R [sigmaaldrich.com]

- 6. Brilliant Orange H | C18H15N2NaO4S | CID 135888871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. kaeltetechnik-shop.at [kaeltetechnik-shop.at]

- 9. caswellplating.com [caswellplating.com]

The Theoretical Core of Brilliant Orange Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical and practical aspects of the fluorescence of Brilliant Orange, a synthetic azo dye. Due to the limited availability of specific photophysical data for Brilliant Orange H (Acid Orange 17), this guide will utilize the structurally analogous and well-documented azo dye, Orange II (Acid Orange 7), as a reference for its theoretical and experimental characterization. This document provides a foundational understanding of its fluorescence, detailed experimental protocols for its characterization, and visual representations of key processes.

Theoretical Basis of Fluorescence in Azo Dyes

The fluorescence of Brilliant Orange, as a typical azo dye, originates from its molecular structure, which is characterized by an extended π-conjugated system. This system is formed by the aromatic rings linked by the azo group (–N=N–).

1.1. The Role of π-Conjugation

The presence of alternating single and double bonds in the aromatic rings and the azo group leads to the delocalization of π-electrons across the molecule. This delocalization results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to non-conjugated systems. Consequently, the molecule can absorb light in the visible region of the electromagnetic spectrum, leading to its characteristic orange color.

Upon absorption of a photon of appropriate energy, an electron is promoted from the ground electronic state (S₀) to an excited singlet state (S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. From this state, it can return to the ground state by emitting a photon, a process known as fluorescence.

1.2. Jablonski Diagram

The electronic and vibrational transitions involved in fluorescence are classically illustrated by a Jablonski diagram.

Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence and phosphorescence.

1.3. Factors Influencing Fluorescence

The fluorescence quantum yield of azo dyes is often low. This is primarily due to efficient non-radiative decay pathways that compete with fluorescence. One of the most significant quenching mechanisms is the trans-cis photoisomerization around the azo bond. Upon excitation, the molecule can twist into a non-planar conformation, which facilitates its return to the ground state without emitting a photon.

The rigidity of the molecular structure plays a crucial role in determining the fluorescence intensity. Molecules with a more rigid and planar conformation are more likely to be fluorescent, as the structural constraints hinder the non-radiative decay pathways.

Quantitative Data

As a proxy for Brilliant Orange H, the photophysical properties of Orange II are summarized below. It is important to note that the fluorescence of simple azo dyes like Orange II is generally weak.

| Parameter | Value | Notes |

| Chemical Formula | C₁₈H₁₅N₂NaO₄S | For Brilliant Orange H[1] |

| Molecular Weight | 378.4 g/mol | For Brilliant Orange H[1] |

| Absorption Maximum (λ_max) | ~483 - 486 nm | For Orange II in aqueous solution. |

| Molar Extinction Coefficient (ε) | ~15,400 M⁻¹cm⁻¹ at 486 nm | For Orange II in PBS. |

| Fluorescence Emission Maximum (λ_em) | 310 - 390 nm (peak at 350 nm) | Reported for Acid Orange II when excited in the UV range (230-290 nm). This is an unusually large Stokes shift and may not represent the primary, visible-excited fluorescence. The fluorescence intensity of Orange II is noted to be very weak. |

| Fluorescence Quantum Yield (Φ_f) | Not well-documented; generally low for simple azo dyes. | The azo group is known to be a fluorescence quencher. |

| Fluorescence Lifetime (τ_f) | Not well-documented; expected to be short. |

Experimental Protocols

3.1. Synthesis of Brilliant Orange H

Brilliant Orange H is synthesized via a classic diazotization and azo coupling reaction.

Caption: Synthesis of Brilliant Orange H via diazotization and azo coupling.

Methodology:

-

Diazotization: 2,4-Dimethylaniline is dissolved in a hydrochloric acid solution and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Azo Coupling: In a separate vessel, 6-hydroxynaphthalene-2-sulfonic acid is dissolved in an aqueous sodium hydroxide (B78521) solution. The previously prepared diazonium salt solution is then slowly added to this alkaline solution, still at a low temperature, to facilitate the electrophilic aromatic substitution, yielding Brilliant Orange H as a precipitate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

3.2. Measurement of Fluorescence Spectra

Instrumentation: A spectrofluorometer is required, which consists of a light source (e.g., Xenon arc lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector (e.g., photomultiplier tube).

Sample Preparation:

-

Prepare a stock solution of the dye in a suitable solvent (e.g., water or ethanol).

-

Prepare a series of dilutions to find a concentration that gives an absorbance between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects.

Procedure:

-

Record the absorption spectrum of the sample using a UV-Vis spectrophotometer to determine the absorption maximum (λ_max).

-

Set the excitation wavelength of the spectrofluorometer to the determined λ_max.

-

Scan a range of emission wavelengths to obtain the fluorescence emission spectrum and determine the emission maximum (λ_em).

3.3. Determination of Relative Fluorescence Quantum Yield (Φ_f)

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

-

Sample solution of Brilliant Orange (or proxy) with an absorbance of ~0.05 at the excitation wavelength.

-

Standard solution (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54) with a similar absorbance at the same excitation wavelength.

-

Spectrofluorometer and UV-Vis spectrophotometer.

Procedure:

-

Record the absorbance of both the sample and standard solutions at the chosen excitation wavelength.

-

Record the fluorescence emission spectra of both the sample and the standard at the same excitation wavelength and with identical instrument settings.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the relative quantum yield using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

3.4. Measurement of Fluorescence Lifetime (τ_f)

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Instrumentation: A TCSPC system, including a pulsed light source (e.g., laser diode or LED), a fast detector, and timing electronics.

Procedure:

-

The sample is excited with a short pulse of light.

-

The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured.

-

This process is repeated many times, and a histogram of the arrival times is built up, which represents the fluorescence decay curve.

-

The fluorescence lifetime (τ_f) is determined by fitting the decay curve to an exponential function.

Experimental Workflow Visualization

The general workflow for characterizing the fluorescence of a dye is depicted below.

Caption: General workflow for the photophysical characterization of a fluorescent dye.

References

An In-depth Technical Guide to the Absorption Spectrum Analysis of Brilliant Orange

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to determine the absorption spectrum of Brilliant Orange, an azo dye also known as Brilliant Orange H or Acid Orange 17. The methodologies detailed herein are foundational for the characterization, quantification, and quality control of this and similar chromophoric compounds in various research and development applications, including its potential use in drug delivery systems and as a biological stain.

Core Principles of UV-Visible Spectroscopy for Brilliant Orange

Brilliant Orange owes its distinct color to its chemical structure, which features an extended system of conjugated pi (π) electrons characteristic of azo dyes. This electron system allows the molecule to absorb light in the visible region of the electromagnetic spectrum. The principle of UV-Visible spectroscopy is to measure the absorbance of light at different wavelengths as it passes through a solution of the compound. The wavelength at which maximum absorbance occurs is denoted as λmax (lambda-max).

The relationship between absorbance, concentration, and the light path length is described by the Beer-Lambert Law:

A = εbc

Where:

-

A is the absorbance (a dimensionless quantity)

-

ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the substance (in mol L⁻¹)

The λmax is a key qualitative characteristic of a compound, while the molar absorptivity is a quantitative measure of how strongly the compound absorbs light at that wavelength.

Quantitative Data Summary

While specific experimental data for Brilliant Orange is not widely published, the expected and analogous data provide a strong reference for analytical work. The extended conjugation in Brilliant Orange H, an azo dye, results in a maximum absorbance (λmax) in the orange region of the visible spectrum.[1] Data for the structurally similar azo dye, Orange II, is presented below for comparative purposes.

| Parameter | Expected/Analogous Value | Rationale/Reference Compound |

| λmax (Maximum Absorbance) | 480 - 520 nm | Corresponds to the π → π* electronic transition within the extended conjugated system of the azo dye.[1] |

| Molar Absorptivity (ε) | High (e.g., ~15,400 L mol⁻¹ cm⁻¹) | Based on the value for the similar azo dye, Orange II.[1] |

| Solvent | Distilled Water or Ethanol | Common solvents for azo dyes.[1] |

| Molecular Formula | C₁₈H₁₅N₂NaO₄S | [1] |

| Molecular Weight | 378.38 g/mol | [1] |

Detailed Experimental Protocol: Determination of λmax and Molar Absorptivity

This protocol outlines the steps for determining the λmax and molar absorptivity of Brilliant Orange using a UV-Visible spectrophotometer.

Materials and Reagents

-

Brilliant Orange H powder

-

Volumetric flasks (100 mL, 50 mL, 10 mL)

-

Pipettes (various sizes)

-

Cuvettes (quartz or glass, 1 cm path length)

-

UV-Visible Spectrophotometer

-

Analytical balance

-

Solvent (e.g., distilled water or ethanol, HPLC grade)

Preparation of Stock and Standard Solutions

-

Prepare a Stock Solution (e.g., 1 x 10⁻³ M):

-

Accurately weigh a precise amount of Brilliant Orange H powder (e.g., 37.84 mg).

-